(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid is a chiral azido derivative of pyrrolidine-2-carboxylic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the reaction of (2R,4S)-4-hydroxyproline with azidating agents such as sodium azide in the presence of a catalyst like titanium dioxide nanoparticles. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired azido compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product is achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, aqueous medium, room temperature.
Reduction: Hydrogen gas, palladium catalyst, room temperature.
Cycloaddition: Copper(I) catalysts, room temperature.
Major Products Formed
Substitution: Various substituted pyrrolidine derivatives.
Reduction: (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
(2R,4S)-4-Azidopyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor for the preparation of various functionalized pyrrolidine derivatives.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving azido groups.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azido group can undergo bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments. This property makes it a valuable tool in chemical biology and medicinal chemistry for studying and manipulating biological systems.
Comparison with Similar Compounds
Similar Compounds
(2R,4S)-4-Hydroxyproline: A precursor in the synthesis of (2R,4S)-4-Azidopyrrolidine-2-carboxylic acid.
(2R,4S)-4-Aminopyrrolidine-2-carboxylic acid: A reduction product of the azido compound.
Pyrrolidine-2-carboxylic acid: The parent compound without the azido group.
Uniqueness
This compound is unique due to the presence of the azido group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This sets it apart from other pyrrolidine derivatives and makes it a versatile compound in various research and industrial applications.
Properties
IUPAC Name |
(2R,4S)-4-azidopyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c6-9-8-3-1-4(5(10)11)7-2-3/h3-4,7H,1-2H2,(H,10,11)/t3-,4+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPRFZPZRQYPCER-IUYQGCFVSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN[C@H]1C(=O)O)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.